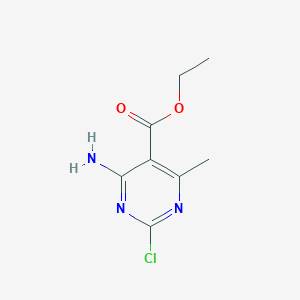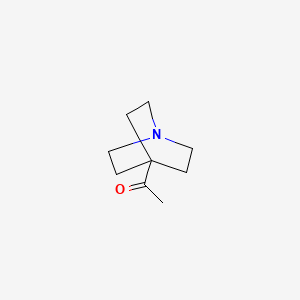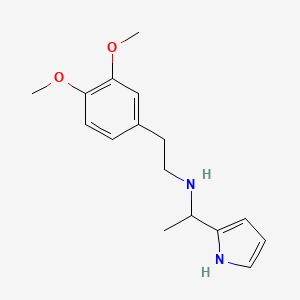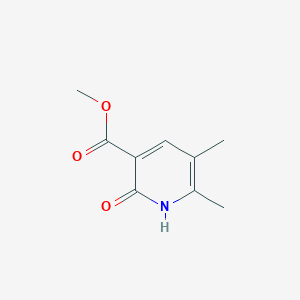
Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves the Hantzsch reaction. This reaction typically uses methyl acetopyruvate, methyl 3-aminocrotonate, and an aldehyde as starting materials . The reaction conditions often include a solvent such as ethanol and a catalyst like ammonium acetate, with the reaction mixture being heated under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Hantzsch reaction remains a viable method for large-scale synthesis due to its efficiency and relatively mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to act as a precursor in the synthesis of compounds that can interact with biological targets, such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at positions 5 and 6, along with the ester functionality, make it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
51146-07-7 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13-3)8(11)10-6(5)2/h4H,1-3H3,(H,10,11) |
Clé InChI |
XBSQZZZYHYOHHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C(=C1)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


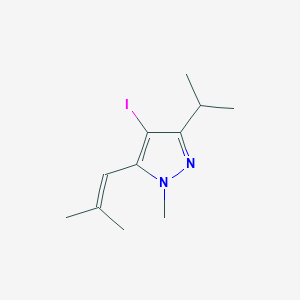

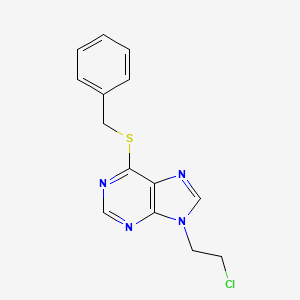
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)

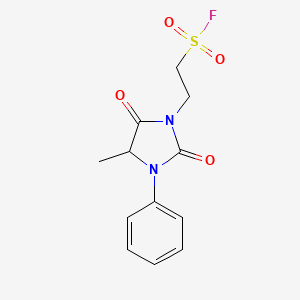
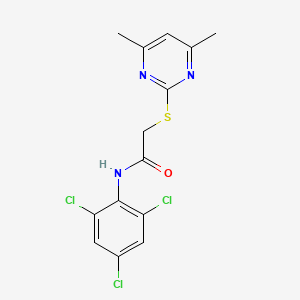

![Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate](/img/structure/B11774110.png)
![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
